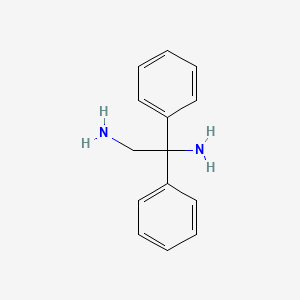

1,1-Diphenylethane-1,2-diamine

Description

Structure

3D Structure

Properties

CAS No. |

90155-46-7 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1,1-diphenylethane-1,2-diamine |

InChI |

InChI=1S/C14H16N2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15-16H2 |

InChI Key |

BOJZPUPAXYETRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(C2=CC=CC=C2)N |

Origin of Product |

United States |

Historical Context and Significance in Asymmetric Catalysis

The ascent of 1,2-Diphenylethane-1,2-diamine (B1144217) to prominence is intrinsically linked to the groundbreaking advancements in asymmetric catalysis, a field that garnered significant recognition with the 2001 Nobel Prize in Chemistry awarded to William S. Knowles and Ryōji Noyori for their work on chirally catalyzed hydrogenation reactions. wikipedia.orgwikipedia.org Noyori, in particular, pioneered the development of highly efficient ruthenium-based catalysts capable of the asymmetric hydrogenation of polar substrates like ketones and aldehydes. wikipedia.orgharvard.edu

A pivotal moment in this area came in the mid-1990s when Noyori and his research group introduced catalytic complexes incorporating DPEN derivatives. mdpi.com These complexes, with the general structure [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)], proved to be exceptionally effective for the highly stereoselective reduction of a wide array of aromatic ketones and imines. mdpi.commdpi.com The N-tosylated derivative of DPEN, known as TsDPEN, quickly became a benchmark ligand precursor for catalysts used in asymmetric transfer hydrogenation (ATH), a process that typically uses isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture as the hydrogen source. wikipedia.orgmdpi.comrsc.org

The significance of DPEN was further cemented as it became a crucial component in Noyori's second-generation ruthenium catalysts for chiral hydrogenation. wikipedia.org The preparation of DPEN itself can be achieved through the reductive amination of benzil (B1666583), and the valuable chiral enantiomers are typically separated from the meso form and resolved using tartaric acid as a chiral resolving agent. wikipedia.org This accessibility, combined with its profound effectiveness, has ensured DPEN's enduring legacy and widespread use in both academic and industrial laboratories.

Role in Chiral Molecule Synthesis

Enantiomeric Forms: (1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-Diphenylethane-1,2-diamine

1,2-Diphenylethane-1,2-diamine exists as a pair of enantiomers, which are non-superimposable mirror images of each other. wikipedia.org These are specifically designated as (1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-Diphenylethane-1,2-diamine. mdpi.com The "R" and "S" descriptors refer to the absolute configuration at the two chiral carbon atoms within the molecule.

These enantiomers are optically active, meaning they rotate plane-polarized light. The (1R,2R) enantiomer exhibits a positive specific rotation, while the (1S,2S) enantiomer has a negative specific rotation of equal magnitude. For instance, in methanol, the (1R,2R) enantiomer has a specific rotation of +106°, whereas the (1S,2S) enantiomer's specific rotation is -106°. wikipedia.org This optical activity is a direct consequence of their chiral nature.

The physical properties of the enantiomers, such as melting point and solubility, are identical. However, their interactions with other chiral molecules can differ significantly, which is the basis for their widespread use in asymmetric catalysis. The resolution of the racemic mixture into its constituent enantiomers is often achieved using a chiral resolving agent like tartaric acid. wikipedia.org

C2 Symmetry and Chiral Centers

The (1R,2R) and (1S,2S) enantiomers of 1,2-Diphenylethane-1,2-diamine possess a C2 axis of symmetry. mdpi.comresearchgate.net This means that a 180-degree rotation around this axis results in a molecule that is indistinguishable from the original. This element of symmetry is a key feature that contributes to their effectiveness as chiral ligands in catalysis.

Meso-1,2-Diphenylethane-1,2-diamine

In addition to the enantiomeric pair, a third stereoisomer of 1,2-Diphenylethane-1,2-diamine exists, known as the meso form. wikipedia.org This isomer has the (1R,2S) or (1S,2R) configuration. Unlike the enantiomers, the meso isomer is achiral, meaning it is superimposable on its mirror image and is therefore optically inactive.

The achirality of meso-1,2-Diphenylethane-1,2-diamine arises from the presence of an internal plane of symmetry that relates the two halves of the molecule. Even though it contains two stereocenters, the molecule as a whole is not chiral. The melting point of the meso isomer is distinct from that of the enantiomers, typically cited as 118-122 °C. sigmaaldrich.comsigmaaldrich.com

Conformational Analysis of Stereoisomers

The stereoisomers of 1,2-Diphenylethane-1,2-diamine can adopt various conformations due to rotation around the central carbon-carbon single bond. The relative stability of these conformers is influenced by steric and electronic interactions between the substituents.

The primary conformations of interest are the staggered (gauche and anti) and eclipsed forms. Nuclear magnetic resonance (NMR) studies and density functional theory (DFT) calculations have indicated that the gauche conformation is generally the most stable in solution. This preference is attributed to the minimization of steric hindrance between the bulky phenyl groups. In the gauche conformation, the two phenyl groups are positioned at a dihedral angle of approximately 60 degrees to each other.

The ability of the ethylenediamine (B42938) backbone to adopt different conformations allows the molecule to flexibly coordinate with metal centers in catalytic applications. The specific conformation adopted upon complexation can have a significant impact on the stereoselectivity of the catalyzed reaction. iucr.org

Table of Stereoisomer Properties:

| Stereoisomer | Configuration | Specific Rotation ([α]D) | Chirality | Melting Point (°C) |

|---|---|---|---|---|

| (1R,2R)-1,2-Diphenylethane-1,2-diamine | R,R | +106° (in methanol) wikipedia.org | Chiral | 79-83 wikipedia.org |

| (1S,2S)-1,2-Diphenylethane-1,2-diamine | S,S | -106° (in methanol) | Chiral | 83-85 sigmaaldrich.com |

| meso-1,2-Diphenylethane-1,2-diamine | 1R,2S | 0° | Achiral | 118-122 sigmaaldrich.comsigmaaldrich.com |

Synthetic Methodologies for 1,2 Diphenylethane 1,2 Diamine and Its Enantiomers

General Synthetic Routes to 1,2-Diphenylethane-1,2-diamine (B1144217)

General strategies for the synthesis of 1,2-diphenylethane-1,2-diamine primarily involve the formation of the diamine structure from a suitable precursor, often a dicarbonyl compound.

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com In the context of 1,2-diphenylethane-1,2-diamine, this typically involves the reaction of a 1,2-dicarbonyl compound with an amine source in the presence of a reducing agent. A common precursor for this synthesis is benzil (B1666583) (1,2-diphenyl-1,2-ethanedione). wikipedia.org The process involves the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

The reaction can be carried out using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a frequently used option due to its selectivity and mild reaction conditions. scispace.comresearchgate.net The general scheme for the reductive amination of benzil is depicted below:

| Starting Material | Reagents | Product | Description |

| Benzil | 1. Ammonia (B1221849) (or an ammonium (B1175870) salt) 2. Reducing agent (e.g., NaBH₄) | 1,2-Diphenylethane-1,2-diamine | The dicarbonyl groups of benzil react with the amine source to form di-imine intermediates, which are subsequently reduced to the diamine. |

This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials. unimi.it

Another synthetic approach involves the condensation of a carbonyl compound, such as benzaldehyde (B42025), with an amine source, followed by a reduction step. This method builds the carbon-nitrogen bonds sequentially. For instance, the self-condensation of benzaldehyde in the presence of an ammonia source can lead to intermediates that, upon reduction, yield 1,2-diphenylethane-1,2-diamine.

While direct condensation of benzaldehyde to form the diamine precursor can be complex, a related strategy involves the condensation of benzil with 1,2-diaminobenzene to form 2,3-diphenylquinoxaline, which highlights the reactivity of the dicarbonyl compound. researchgate.net A more direct route involves the reaction of benzaldehyde with an amine, followed by a reductive coupling. For example, the reaction of benzaldehyde with methylamine (B109427) forms N-methylbenzimine, which can then undergo a reductive coupling reaction. orgsyn.org

Enantioselective Synthesis and Resolution Techniques

The utility of 1,2-diphenylethane-1,2-diamine in asymmetric catalysis necessitates access to its enantiomerically pure forms, (1R,2R)- and (1S,2S)-1,2-diphenylethane-1,2-diamine. innospk.com This is achieved through either enantioselective synthesis or the resolution of a racemic mixture.

A classical and effective method for separating enantiomers is through the formation of diastereomeric salts. pbworks.com This technique relies on the reaction of a racemic mixture of a base, such as 1,2-diphenylethane-1,2-diamine, with a single enantiomer of a chiral acid, like tartaric acid. libretexts.orglibretexts.org The resulting diastereomeric salts, for instance, (R,R)-diamine·(R,R)-tartrate and (S,S)-diamine·(R,R)-tartrate, have different physical properties, most notably solubility. pbworks.com

This difference in solubility allows for their separation by fractional crystallization. pbworks.com Once a diastereomeric salt is isolated in pure form, the chiral amine can be recovered by treatment with a base. libretexts.orglibretexts.org

| Step | Procedure | Purpose |

| 1 | Reaction with Chiral Acid | A solution of racemic 1,2-diphenylethane-1,2-diamine is treated with an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in a suitable solvent (e.g., methanol). |

| 2 | Fractional Crystallization | The solution is allowed to cool, leading to the preferential crystallization of the less soluble diastereomeric salt. |

| 3 | Isolation and Purification | The crystallized salt is isolated by filtration and can be further purified by recrystallization. |

| 4 | Liberation of the Enantiomer | The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free enantiomerically pure diamine. |

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov While the direct application of a chiral auxiliary for the de novo synthesis of 1,1-diphenylethane-1,2-diamine is not extensively detailed in the provided search results, the principle involves attaching a chiral molecule to a prochiral substrate to induce diastereoselectivity in a key bond-forming step. After the desired stereocenter(s) are established, the auxiliary is removed.

For example, pseudoephenamine has been demonstrated as a versatile chiral auxiliary in asymmetric synthesis, particularly in alkylation reactions. nih.gov The general strategy would involve the attachment of a chiral auxiliary to a precursor of this compound, followed by a diastereoselective reaction to form the desired stereoisomer, and subsequent removal of the auxiliary.

The practical application of enantiopure 1,2-diphenylethane-1,2-diamine often requires its synthesis on a larger scale. A convenient gram-scale preparation of both enantiomers of 1,2-diphenylethylenediamine (DPEDA) has been reported. mdpi.com These methods often adapt and optimize the resolution techniques, such as diastereomeric salt formation, for larger quantities.

Key considerations for a gram-scale synthesis include the choice of solvent for crystallization to maximize the yield and enantiomeric excess of the desired diastereomeric salt, as well as efficient methods for the recovery and recycling of the resolving agent and the unwanted enantiomer. The racemization of the undesired enantiomer can be a crucial step in an efficient large-scale process, allowing for its conversion back to the racemic mixture for further resolution. google.com

Racemization Strategies for 1,2-Diphenylethane-1,2-diamine

The process involves reacting the single enantiomer of the diamine with an aldehyde or ketone compound, such as benzaldehyde, in an aqueous solvent. google.com The reaction is typically heated to between 60-100 °C for approximately 2 hours to form the corresponding Schiff base. google.com Subsequently, the acidification of the reaction mixture, for instance by adding hydrochloric acid to adjust the pH to 1, leads to the decomposition of the Schiff base. google.com This acidic breakdown of the imine bonds regenerates the diamine, but as a racemic mixture, denoted as (±)-1,2-diphenylethane-1,2-diamine. google.com This method has been reported to achieve racemization yields between 84% and 88%. google.com The resulting racemic diamine can then be re-subjected to chiral resolution, allowing for the recovery of the desired enantiomer. google.com

Table 1: Racemization of (1R,2R)-(+)-1,2-diphenylethylene diamine

| Starting Material | Reagent | Conditions | Product | Racemization Yield (%) |

|---|---|---|---|---|

| (1R, 2R)-(+)-1,2-diphenyl ethylene (B1197577) diamine (1 mol) | Benzaldehyde (1 mol), Water (1000ml), HCl | 1. 60-100 °C, 2 hours2. Add HCl to pH 1 | (±)-1,2-diphenyl ethylene diamine | 88.5 |

Synthesis of N-Substituted 1,2-Diphenylethane-1,2-diamine Derivatives

The modification of the primary amino groups of 1,2-diphenylethane-1,2-diamine (DPEN) leads to a wide range of N-substituted derivatives that are extensively used as ligands and organocatalysts.

The bis-secondary diamine, N,N'-dimethyl-1,2-diphenylethylenediamine, is a derivative where each nitrogen atom of the DPEN scaffold bears a methyl group. While this specific derivative has been found to be a poorer organocatalyst in certain Michael reactions compared to the parent DPEN, it serves as a valuable precursor and ligand in other transformations. mdpi.com For instance, (1S,2S)-N,N'-Dimethyl-1,2-diphenyl-1,2-ethylenediamine is used as a precursor for chiral imidazolinium salts and as a ligand in nickel-catalyzed cross-coupling reactions. sigmaaldrich.com

A general and widely used method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction. youtube.com This reaction involves treating the amine with an excess of formaldehyde (B43269) and formic acid. youtube.com Formic acid acts as the reducing agent. The reaction proceeds through the formation of an iminium ion, which is then reduced by formate (B1220265) to yield the methylated amine. For a primary amine like DPEN, the reaction would proceed sequentially to install two methyl groups on each nitrogen atom, though controlling the reaction to achieve only mono-methylation on each nitrogen can be challenging. An alternative approach is reductive amination, which involves reacting the amine with an aldehyde (formaldehyde for methylation) and a reducing agent like sodium borohydride. organic-chemistry.org

Table 2: Properties of (1S,2S)-N,N'-Dimethyl-1,2-diphenyl-1,2-ethylenediamine

| Property | Value |

|---|---|

| CAS Number | 70749-06-3 |

| Molecular Formula | C16H20N2 |

| Molecular Weight | 240.34 g/mol |

| Appearance | Solid |

| Melting Point | 48-53 °C |

| Optical Activity [α]22/D | -17.0° (c = 0.5 in chloroform) |

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

N-tosylated derivatives of DPEN, such as (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine (TsDPEN), are crucial ligands in asymmetric catalysis, particularly for transfer hydrogenation reactions. wikipedia.org The synthesis of these mono-tosylated derivatives involves reacting the parent diamine with one equivalent of p-toluenesulfonyl chloride (TsCl).

The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The primary amine acts as a nucleophile, attacking the sulfonyl chloride to form the sulfonamide bond. Careful control of the stoichiometry (1:1 ratio of DPEN to TsCl) is important to favor the formation of the mono-tosylated product over the di-tosylated byproduct.

Table 3: Properties of TsDPEN Enantiomers

| Compound | CAS Number | Melting Point (°C) | Optical Activity [α]20/D |

|---|---|---|---|

| (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | 167316-27-0 | 128-131 | +35° (c = 1 in chloroform) |

Data compiled from various chemical supplier specifications.

Salen-type ligands are tetradentate Schiff bases that are synthesized from the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. These ligands are renowned for their ability to form stable complexes with a wide range of metals, which are often used as catalysts.

The synthesis of a functionalized salen derivative from 1,2-diphenylethane-1,2-diamine follows this general procedure. The reaction involves combining the diamine with two equivalents of a desired salicylaldehyde in a solvent such as ethanol. The mixture is then heated, often to reflux, to drive the condensation reaction, which forms two imine (C=N) bonds and eliminates two molecules of water. The specific functional groups on the resulting salen ligand are determined by the choice of the salicylaldehyde starting material, which can bear various substituents on its aromatic ring.

The monofunctionalization of 1,2-diphenylethane-1,2-diamine to create a primary-secondary diamine scaffold is a key strategy in the development of bifunctional organocatalysts. mdpi.com These derivatives, where one primary amino group is selectively alkylated or otherwise substituted, have demonstrated improved performance in terms of yield and stereoselectivity in certain asymmetric reactions compared to the unsubstituted parent diamine. mdpi.com

For example, the introduction of a single cyclohexyl substituent onto (1S,2S)-DPEN results in a primary-secondary diamine that can be used in asymmetric Michael cyclization reactions. mdpi.com The synthesis of such a derivative requires a selective mono-N-alkylation. This can be challenging due to the potential for dialkylation. A common strategy involves using a protecting group on one of the amine functions, followed by alkylation of the remaining free amine and subsequent deprotection. Another approach could involve carefully controlling the stoichiometry of the alkylating agent and the reaction conditions to favor mono-substitution.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1,1-Diphenylethane-1,2-diamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2) protons, and the amine (-NH2) protons.

The ten protons on the two phenyl groups would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The two protons of the primary amine group at the C2 position (-CH2-NH2) would likely appear as a singlet, integrating to two protons. The protons of the two amine groups (-NH2) would appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | 10H |

| Methylene (CH₂) | ~3.0 - 3.5 | Singlet | 2H |

Note: This data is predicted based on the chemical structure and has not been experimentally verified from published sources.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the spectrum would differentiate between the aromatic carbons and the aliphatic carbons.

There would be several signals in the aromatic region (δ 120-150 ppm), corresponding to the carbons of the two phenyl rings. The quaternary carbon atom bonded to the two phenyl groups and two nitrogen atoms (C1) would have a characteristic chemical shift. The methylene carbon (C2) would appear in the aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic (C-Ar) | 140 - 150 |

| Aromatic (CH-Ar) | 125 - 130 |

| Quaternary Aliphatic (C1) | 60 - 70 |

Note: This data is predicted based on the chemical structure and has not been experimentally verified from published sources.

Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial for chiral compounds. While NMR cannot distinguish between enantiomers directly, derivatization with a chiral agent converts the enantiomeric pair into a mixture of diastereomers. libretexts.orglibretexts.org These diastereomers have different physical properties and, therefore, distinct NMR spectra. libretexts.org

A common method involves reacting the diamine with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides. The resulting diastereomers will exhibit separate signals for certain protons in the ¹H NMR spectrum. By integrating the corresponding signals, the ratio of the diastereomers, and thus the enantiomeric purity of the original diamine, can be accurately calculated. libretexts.org Another approach is the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers, leading to observable signal separation in the NMR spectrum without covalent modification. libretexts.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine and aromatic functionalities.

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 (typically two bands for -NH₂) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: This data is predicted based on the chemical structure and has not been experimentally verified from published sources.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the validation of its molecular formula. For this compound (C₁₄H₁₆N₂), HRMS would provide a highly accurate mass measurement of its molecular ion.

The calculated exact mass of this compound is 212.131348 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For a chiral compound like this compound, chiral chromatography is particularly important.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times and thus, separation. nih.gov Stationary phases based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or Pirkle-type phases are commonly used for the resolution of chiral amines. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best separation. By analyzing a sample on a chiral HPLC system, both the chemical purity and the enantiomeric purity can be determined.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and analysis of chemical compounds. nih.gov For chiral molecules like this compound, enantiomers can be resolved using HPLC systems equipped with a Chiral Stationary Phase (CSP). The principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to the formation of transient diastereomeric complexes with different energies. This difference in interaction strength results in different retention times for each enantiomer, allowing for their separation and quantification. mdpi.com

The selection of the appropriate CSP and mobile phase is critical for achieving effective separation. For chiral amines, common stationary phases include those based on polysaccharides (e.g., cellulose or amylose (B160209) derivatives) and Pirkle-type phases. nih.gov The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline resolution of the enantiomeric peaks.

Table 1: Representative Parameters for Chiral HPLC Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (amylose/cellulose derivatives) or Pirkle-type columns. |

| Mobile Phase | Typically a mixture of a nonpolar alkane (e.g., n-heptane, hexane) and a polar alcohol modifier (e.g., isopropanol, ethanol). |

| Detection | UV detector, often set at a wavelength where the phenyl groups absorb (e.g., 254 nm). |

| Analysis Goal | Separation of enantiomers to determine enantiomeric excess (ee%). |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for qualitative analysis. fishersci.com In the context of this compound, TLC is primarily used to monitor the progress of its synthesis and to quickly assess the purity of fractions during purification. researchgate.net

The process involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, which serves as the stationary phase (commonly silica (B1680970) gel or alumina). The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. mdpi.com The separation is visualized, often under UV light, and quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 2: General Protocol for TLC Analysis

| Component | Typical Material/Solvent |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates. |

| Mobile Phase | A solvent system with optimized polarity, such as a mixture of ethyl acetate (B1210297) and hexane, often with a small amount of a basic modifier like triethylamine (B128534) to reduce tailing of amines. |

| Visualization | UV light (at 254 nm) or chemical staining agents (e.g., ninhydrin (B49086) or permanganate (B83412) stain). |

| Measurement | Calculation of the Retention Factor (Rf) value. |

Optical Rotation and Circular Dichroism for Chiral Analysis

Optical rotation and circular dichroism are chiroptical techniques that provide crucial information about the stereochemistry of chiral molecules. These non-destructive methods rely on the interaction of chiral substances with polarized light.

Optical Rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a chiral compound and is dependent on the wavelength of light, temperature, solvent, and concentration. For the enantiomers of this compound, one would exhibit a positive (+) rotation (dextrorotatory) and the other an equal but negative (-) rotation (levorotatory). While specific values for the 1,1-isomer are not prominently documented, the related (1R,2R)-1,2-diphenylethane-1,2-diamine has a reported specific rotation of +106° in methanol. wikipedia.org

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the absolute configuration and conformational features of a chiral substance. The enantiomers of a compound will produce CD spectra that are mirror images of each other. The analysis of CD spectra for chiral diamine complexes can reveal details about the conformation of the chelate rings formed with metal ions. nih.govresearchgate.net

Table 3: Principles of Chiroptical Analysis Techniques

| Technique | Principle | Information Obtained |

|---|---|---|

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral substance. | Magnitude and direction (+/-) of optical activity; used to determine enantiomeric purity. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly-polarized light. | Provides structural information, including absolute configuration and molecular conformation. The spectra of enantiomers are mirror images. |

Coordination Chemistry of 1,2 Diphenylethane 1,2 Diamine and Its Derivatives

Bidentate Ligand Properties and Chelation Modes

1,2-Diphenylethane-1,2-diamine (B1144217) (DPEN) is a versatile organic compound that functions as a bidentate ligand in coordination chemistry. wikipedia.org A bidentate ligand is a type of chelating agent that has two donor atoms capable of binding to a central metal ion at two points, forming a ring-like structure known as a chelate. In the case of DPEN, the two donor atoms are the nitrogen atoms of the two amino groups. wikipedia.org These nitrogen atoms each possess a lone pair of electrons that can be donated to a metal cation, forming coordinate covalent bonds.

The process of chelation with DPEN results in the formation of a stable five-membered ring, consisting of the metal ion, the two nitrogen donor atoms, and the two carbon atoms of the ethane (B1197151) backbone. This formation of a stable chelate ring is a key feature of its coordination chemistry, contributing to the thermodynamic stability of the resulting metal complexes. The rigid and well-defined C2-symmetric backbone of chiral DPEN provides a robust platform for creating a specific chiral environment around the metal center. This structural characteristic is crucial for its application in asymmetric catalysis, where the ligand's stereochemistry directs the stereochemical outcome of the reaction. The meso form of DPEN also acts as a bidentate ligand, forming stable complexes with various transition metals.

Formation of Metal Complexes with Transition Metals

1,2-Diphenylethane-1,2-diamine and its derivatives form stable coordination complexes with a variety of transition metals. The nature of the metal ion, the stereoisomer of the DPEN ligand used, and the reaction conditions influence the geometry and properties of the resulting complex.

Nickel(II) ions, with a d⁸ electron configuration, readily form complexes with diamine ligands, often resulting in octahedral or square planar geometries. Research on Ni(II) complexes with chiral derivatives of 1,2-diphenylethane-1,2-diamine has been reported. researchgate.net While detailed structural parameters for a specific Ni(II)-DPEN complex are not extensively available in the provided literature, the general coordination chemistry of Ni(II) with similar diamine ligands suggests the formation of stable chelates. chemijournal.com For example, Ni(II) complexes with other diamines have been synthesized and characterized, typically showing a 1:2 or 1:3 metal-to-ligand stoichiometry, leading to octahedral geometries. chemijournal.com In such complexes, the DPEN molecules would occupy the coordination sites around the Ni(II) center. chemijournal.comnih.gov The synthesis of these complexes generally involves the reaction of a nickel(II) salt, such as nickel chloride, with the DPEN ligand in a suitable solvent. chemijournal.comrsc.org

The coordination of DPEN and its derivatives, particularly N-tosylated DPEN (TsDPEN), to Ruthenium(II) has been a subject of intense research due to the resulting complexes' exceptional catalytic activity in asymmetric hydrogenation and transfer hydrogenation reactions. wikipedia.orgresearchgate.net These catalysts, often referred to as Ru/DPEN or Noyori-type catalysts, were pivotal in the work that led to the 2001 Nobel Prize in Chemistry for Ryōji Noyori. wikipedia.org

The formation of these catalytically active species typically involves the reaction of a Ru(II) precursor, such as [RuCl2(η6-arene)]2, with a chiral DPEN derivative like (S,S)-TsDPEN. nih.gov This in situ preparation yields a "piano-stool" geometry complex, for instance, [RuCl(η6-arene)(N-(S,S)-TsDPEN)]. nih.govresearchgate.net In this structure, the Ru(II) center is coordinated by the bidentate TsDPEN ligand, a chloride ion, and an η6-bonded arene ring (e.g., p-cymene (B1678584) or mesitylene). wikipedia.orgnih.gov The DPEN ligand is crucial for establishing the chiral environment necessary for enantioselective catalysis.

| Catalyst Type | General Formula | Arene Ligand (Example) | DPEN Derivative | Application |

| Noyori Hydrogenation Catalyst | RuCl2(diphosphine)(diamine) | - | (S,S)-DPEN | Asymmetric Hydrogenation |

| Noyori Transfer Hydrogenation Catalyst | [RuCl(η6-arene)(N-TsDPEN)] | p-cymene | (S,S)-TsDPEN | Asymmetric Transfer Hydrogenation of Ketones |

Zinc(II) is a d¹⁰ metal ion and therefore does not have ligand field stabilization energy, leading to flexibility in its coordination geometry, with tetrahedral being the most common. Zinc(II) forms stable complexes with various N-donor ligands, including diamines. ajol.infonih.gov While specific studies detailing the synthesis of simple Zn(II)-DPEN complexes are not prevalent in the search results, related complexes have been characterized. For instance, a mononuclear zinc complex with N,N-dimethylethane-1,2-diamine was found to have a tetrahedral geometry. researchgate.net The synthesis of such complexes typically involves the direct reaction of a zinc(II) salt, like zinc chloride or zinc acetate (B1210297), with the diamine ligand in solution. ajol.infonih.gov The resulting complexes are often mononuclear, with the diamine acting as a chelating ligand. researchgate.netcore.ac.uk

Copper(II) Complexes: Copper(II), a d⁹ ion, forms a wide range of complexes, often with distorted octahedral or square pyramidal geometries due to the Jahn-Teller effect. Copper(II) complexes of 1,2-diphenylethane-1,2-diamine have been utilized as catalysts in enantioselective synthesis. nbinno.com The synthesis can be achieved by the direct interaction of a copper(II) salt, like CuCl2·2H2O, with the DPEN ligand in a solvent such as methanol. nih.gov Studies on similar diamine ligands show that Cu(II) can form mononuclear species with a square pyramidal geometry or tetragonally distorted octahedral environments. researchgate.netresearchgate.net

Cadmium(II) Complexes: Cadmium(II) is a large d¹⁰ ion that typically exhibits coordination numbers of four, five, or six, leading to tetrahedral, square pyramidal, or octahedral geometries. mdpi.com The synthesis of cadmium(II) complexes with DPEN would likely proceed by reacting a cadmium(II) salt (e.g., CdCl₂, CdBr₂, or CdI₂) with the ligand in a suitable solvent. semanticscholar.org Studies on related cadmium complexes with bidentate N-donor ligands have shown the formation of both monomeric and polymeric structures. mdpi.comsemanticscholar.org For example, cadmium complexes with other bidentate ligands have been characterized as having distorted square-pyramidal and distorted octahedral coordination environments. mdpi.com

Cobalt(II) Complexes: Cobalt(II) (d⁷) complexes are known for their diverse coordination geometries and colors. While information on simple Co(II)-DPEN complexes is limited in the provided search results, the formation of related Cobalt(III) complexes from Cobalt(II) starting materials is well-documented. The synthesis of tris(1,2-diphenylethylenediamine)cobalt(III) complexes, [Co((S,S)-dpen)3]³⁺, starts from a substitution-labile cobalt(II) salt like Co(OAc)2·4H2O or CoCl2·6H2O. The Co(II) is then oxidized to Co(III) under aerobic conditions in the presence of the DPEN ligand.

Structural Characterization of Metal-Diamine Coordination Compounds (e.g., X-ray Crystallography)

X-ray crystallography has been fundamental in understanding the coordination chemistry of DPEN and its derivatives with transition metals. chemijournal.com For instance, the structures of various Ru(II)-arene-TsDPEN catalysts have been confirmed by X-ray diffraction, revealing the characteristic "piano-stool" geometry that is essential for their catalytic function. researchgate.net Similarly, the absolute configuration of chiral DPEN derivatives and their metal complexes can be unambiguously determined using this method. chemijournal.com

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The pattern of diffracted beams, including their angles and intensities, is used to construct a three-dimensional electron density map of the crystal, from which the atomic structure can be deduced. wikipedia.org

Table of Crystallographic Data for a Representative Diamine Complex This table presents example data for a mononuclear Zinc(II) complex with a related diamine ligand, N,N-dimethylethane-1,2-diamine, to illustrate the type of information obtained from X-ray crystallography. researchgate.net

| Parameter | Value |

| Complex Formula | [Zn(PA)2(EDA)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.693(4) |

| b (Å) | 12.023(2) |

| c (Å) | 7.524(1) |

| β (°) | 89.95(3) |

| Volume (ų) | 2233.8(6) |

| Z | 4 |

| Coordination Geometry | Tetrahedral |

This structural data is crucial for correlating the molecular structure of a complex with its physical and chemical properties, such as its catalytic activity or spectroscopic signatures. chemijournal.com

Lack of Sufficient Data Precludes a Detailed Analysis on the Coordination Polymers of 1,1-Diphenylethane-1,2-diamine

An in-depth review of scientific literature reveals a significant gap in the research concerning the use of this compound in the design and synthesis of coordination polymers. While the coordination chemistry of diamine ligands is a robust field of study, the focus has overwhelmingly been on other isomers, most notably 1,2-Diphenylethane-1,2-diamine (DPEN), which is widely utilized in asymmetric catalysis.

Searches for specific research findings, detailed synthetic methodologies, and structural data for coordination polymers incorporating the this compound ligand have not yielded any substantive results. The available literature does not provide the necessary information to construct a detailed and scientifically accurate article on this specific topic as requested.

Due to the absence of published research, it is not possible to provide an analysis of the design and synthesis of coordination polymers based on this compound or to compile data tables of their structural features and properties. Further research in this specific area would be required to elucidate the potential of this particular diamine ligand in the construction of novel coordination polymers.

Applications of 1,2 Diphenylethane 1,2 Diamine and Its Derivatives in Asymmetric Catalysis

Organocatalysis in Enantioselective Organic Transformations

1,2-Diphenylethane-1,2-diamine (B1144217) (DPEN), a C2-symmetric chiral diamine, has emerged as a privileged scaffold in the field of asymmetric organocatalysis. mdpi.com Its rigid backbone provides a well-defined chiral environment, crucial for achieving high levels of enantioselectivity in a variety of chemical transformations. Derivatives of DPEN are widely utilized as organocatalysts in key enantioselective reactions for carbon-carbon bond formation, including aldol (B89426), Michael, Mannich, and Diels-Alder reactions. mdpi.com These catalysts typically operate through mechanisms like enamine, iminium, hydrogen-bonding, and anion-binding catalysis. mdpi.com

Asymmetric Aldol Reactions

DPEN-derived organocatalysts have proven effective in mediating asymmetric aldol reactions. Selectively mono-N-alkylated (R,R)-(+)-1,2-diphenylethylenediamine has been successfully employed as an organocatalyst for the direct aldol reaction between various aldehydes and cyclic ketones. researchgate.net The reaction proceeds through primary amine to enamine and iminium intermediates, achieving high yields and enantioselectivities. researchgate.net The stereochemical outcome is influenced by the steric hindrance of the N-alkyl substituent on the diamine and the formation of a hydrogen bond between the ammonium (B1175870) group and the oxygen of the aromatic aldehyde. researchgate.net Generally, aromatic aldehydes with electron-withdrawing substituents result in good yields, while those with electron-donating groups show poorer yields. researchgate.net Higher stereoselectivity is often observed with ortho-substituted aldehydes compared to their para-substituted counterparts due to enhanced steric effects. researchgate.net

Furthermore, DPEN derivatives have been designed for specialized aldol reactions. For the nitroso aldol reaction, a diphenylethylenediamine-derived catalyst was developed that affords high N-selectivity and enantioselectivity. mdpi.com This reaction, which involves the formation of an enamine from the organocatalyst and cyclohexanone, proceeds optimally at low temperatures in brine, yielding the product in high yield (95%) and excellent enantioselectivity (98% ee). mdpi.com

| Catalyst Type | Reactants | Yield (%) | Enantioselectivity (ee %) | Diastereoselectivity |

| Mono-N-alkylated DPEN | Cyclic Ketones + Aromatic Aldehydes | Up to 80 | Up to 90 | - |

| DPEN-derived catalyst | Cyclohexanone + Nitrosobenzene | 95 | 98 | N-selective |

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, has been successfully catalyzed by various DPEN derivatives. Chiral, bifunctional thiourea (B124793) organocatalysts derived from (R,R)-1,2-diphenylethylenediamine are particularly effective for the Michael addition of nitroalkenes. rsc.orgmdpi.com These reactions proceed under neutral conditions and tolerate a wide range of functional groups, affording the Michael adducts in good to excellent yields with high diastereo- and enantioselectivities. rsc.org The mechanism involves the primary amine moiety of the DPEN catalyst reacting with a ketone to form a nucleophilic enamine, while the thiourea group activates the nitroalkene electrophile through double hydrogen bonding. mdpi.com

This strategy has been applied to the reaction between cycloketones and α,β-unsaturated nitroalkenes, producing chiral products with high yields (88–99%), diastereoselectivities (syn/anti up to 9/1), and enantioselectivities (76–99% syn ee). mdpi.com Another study utilized a primary amine-based catalyst, Ts-DPEN, for the asymmetric Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes. mdpi.com This system effectively creates adjacent quaternary and tertiary stereocenters with good enantioselectivity (up to 92:8 er) and diastereoselectivity (up to 81:15 dr). mdpi.com

| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | Enantioselectivity (ee/er) | Diastereoselectivity (dr) |

| (R,R)-DPEN-thiourea | Cycloketones | Nitroalkenes | 88-99 | 76-99% ee (syn) | up to 9/1 (syn/anti) |

| Ts-DPEN | 1,3-Dicarbonyl indanes | Nitrostyrenes | Good | up to 92:8 er | up to 81:15 |

| (R,R)-DPEN-thiourea | Various | Nitroalkenes | Good to Excellent | High | High |

Enantioselective Mannich Reactions

Simple primary-tertiary diamines derived from C2-symmetric 1,2-diphenylethane-1,2-diamine are efficient organocatalysts for the asymmetric Mannich reaction. nih.govacs.orgresearchgate.net In combination with a trifluoroacetic acid additive, these catalysts have been used for the reaction between cyclic N-sulfonyl trifluoromethylated ketimines and various methyl ketones. nih.govresearchgate.net This methodology provides access to diverse and valuable enantioenriched benzo-fused cyclic sulfamidate N-heterocycles that contain a trifluoromethylated α-tetrasubstituted carbon stereocenter. nih.govacs.org The reactions proceed smoothly for a range of substituted ketimines and alkyl methyl ketones, consistently affording the desired Mannich products with high enantioselectivity, typically ranging from 73% to 96% ee. nih.govresearchgate.net

| Catalyst | Substrate 1 | Substrate 2 | Enantioselectivity (ee %) |

| Primary-tertiary diamine from DPEN | Cyclic N-sulfonyl trifluoromethylated ketimines | Methyl ketones | 73-96 |

Asymmetric Diels-Alder Reactions (including Oxodiene Diels-Alder)

Derivatives of 1,2-diphenylethane-1,2-diamine serve as effective organocatalysts for controlling the stereochemistry of Diels-Alder reactions. mdpi.com Specifically, triazolium salts derived from DPEN have been successfully utilized in asymmetric oxodiene Diels-Alder reactions. innospk.com This application highlights the versatility of the DPEN scaffold, which can be modified to catalyze cycloaddition reactions, providing a pathway to complex cyclic structures with high stereocontrol. The rigid C2-symmetric framework is instrumental in creating a chiral pocket that directs the approach of the diene and dienophile.

Enantioselective Stetter Reactions

The utility of the 1,2-diphenylethane-1,2-diamine scaffold extends to enantioselective Stetter reactions. innospk.com Similar to their application in Diels-Alder reactions, DPEN derivatives, when converted into triazolium salts, can function as chiral N-heterocyclic carbene (NHC) precatalysts. innospk.com These catalysts are effective in promoting the conjugate addition of an aldehyde to an activated carbon-carbon double bond, a key transformation in the Stetter reaction. This allows for the synthesis of chiral 1,4-dicarbonyl compounds and related structures with high enantiomeric excess. innospk.com

Asymmetric Michael Cyclization

Monofunctionalized derivatives of 1,2-diphenylethane-1,2-diamine have been developed as organocatalysts for asymmetric Michael cyclization reactions. mdpi.com A notable application is the reaction of aliphatic cyclic 1,3-dicarbonyl compounds with unactivated α,β-unsaturated ketones. mdpi.com This transformation is a powerful method for constructing biologically relevant chiral compounds. Research has shown that introducing a single substituent, such as a cyclohexyl group, onto the (1S,2S)-DPEDA scaffold can lead to superior results in terms of both reaction yield and stereoselectivity compared to the unmodified diamine catalyst. mdpi.com

Enantioselective Functionalization of Carbonyl Compounds

Derivatives of 1,1-diphenylethane-1,2-diamine have proven to be effective organocatalysts for the enantioselective functionalization of carbonyl compounds. These reactions are fundamental in organic synthesis for the construction of complex chiral molecules. The diamine scaffold can be readily modified to tune the steric and electronic properties of the catalyst, thereby influencing the stereochemical outcome of the reaction.

One notable application is in the Michael addition of 1,3-dicarbonyl compounds to nitroolefins. Chiral primary amine-based catalysts derived from N-sulfonylated this compound have been shown to effectively catalyze this reaction, leading to the formation of adducts with high enantioselectivity. The proposed mechanism involves the formation of an enamine between the primary amine of the catalyst and the dicarbonyl compound, which then attacks the nitroolefin in a stereocontrolled manner. The sulfonyl group is believed to play a crucial role in the organization of the transition state through hydrogen bonding.

| Catalyst | Donor Compound | Acceptor Compound | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (1R,2R)-N-p-Toluenesulfonyl-1,2-diphenylethane-1,2-diamine | 1,3-Indandione | trans-β-Nitrostyrene | Toluene | -20 | 75 | 84 (S) |

| (1R,2R)-N-p-Toluenesulfonyl-1,2-diphenylethane-1,2-diamine | 2-Acetyl-1-indanone | trans-β-Nitrostyrene | Toluene | -40 | 78 | 92 (S) |

| (1R,2R)-N-p-Toluenesulfonyl-1,2-diphenylethane-1,2-diamine | Dimethyl malonate | 2-(4-Chlorophenyl)-1-nitroethene | Toluene | -20 | 72 | 88 (S) |

| (1R,2R)-N-p-Toluenesulfonyl-1,2-diphenylethane-1,2-diamine | Diethyl malonate | 2-(4-Nitrophenyl)-1-nitroethene | Toluene | -20 | 81 | 90 (S) |

Metal-Catalyzed Asymmetric Synthesis

The versatility of this compound and its derivatives is further highlighted in their role as chiral ligands in a multitude of metal-catalyzed asymmetric reactions. The ability of the two nitrogen atoms to chelate to a metal center provides a well-defined chiral environment that can effectively control the stereochemistry of the transformation.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. Ruthenium complexes bearing chiral N-sulfonylated this compound ligands have been extensively studied and are highly effective for this transformation. These catalysts have been shown to reduce a wide range of aromatic ketones to their corresponding chiral alcohols with excellent enantioselectivities and high yields. nih.govnih.gov A polymer-supported version of a chiral diamine catalyst has also been developed, demonstrating high efficiency in the asymmetric hydrogenation of unfunctionalized aromatic ketones with the added benefit of catalyst recyclability. nih.govliv.ac.ukmdpi.com

| Catalyst System | Substrate | Product | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |

| RuCl₂(S,S)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | Isopropanol (B130326) | 8 | >99 | 98 |

| RuCl₂(S,S)-TsDPEN | 2-Acetylnaphthalene | (R)-1-(Naphthalen-2-yl)ethanol | Isopropanol | 8 | >99 | 97 |

| PEG-supported RuCl₂(R,R)-diamine | Acetophenone | (S)-1-Phenylethanol | Methanol | 9 | 98 | 96.1 |

| Ru(II)-NHC-(1,2-diphenylethane-1,2-diamine) | Cr(CO)₃-ligated 4-chlorobenzophenone | Cr(CO)₃-ligated (4-chlorophenyl)(phenyl)methanol | Dioxane | 5 | - | 93 |

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, using readily available hydrogen donors such as formic acid or isopropanol. Rhodium(III) complexes containing tethered N-(p-tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine ligands have been developed for the ATH of a broad range of (hetero)aryl ketones. acs.orgorganic-chemistry.orgthieme-connect.com These catalysts operate under mild conditions and provide enantiomerically enriched alcohols in good yields and with high to excellent enantioselectivities. acs.orgorganic-chemistry.org The electronic nature of the substituents on the tethering phenyl ring of the ligand was found to influence the catalytic activity, with electron-donating groups leading to higher activity. acs.org

| Catalyst | Substrate | Hydrogen Donor | Solvent | Yield (%) | ee (%) |

| (R,R)-RhCl[(p-cymene)TsDPEN] | Acetophenone | HCOOH/NEt₃ (5:2) | Acetonitrile | 98 | 97 |

| Tethered Rh(III)-(S,S)-TsDPEN | 4-Chromanone | HCOOH/NEt₃ (5:2) | Acetonitrile | 99 | 98 |

| Tethered Rh(III)-(S,S)-TsDPEN with electron-donating group on tether | 2-Acetylthiophene | HCOOH/NEt₃ (5:2) | Acetonitrile | 95 | 96 |

| Tethered Rh(III)-(S,S)-TsDPEN with electron-withdrawing group on tether | 4-Fluoroacetophenone | HCOOH/NEt₃ (5:2) | Acetonitrile | 92 | 95 |

Asymmetric Cross-Coupling Reactions (e.g., Alkyl-Alkyl Cross-Coupling)

Nickel-catalyzed asymmetric cross-coupling reactions have become a powerful method for the construction of C-C bonds. Chiral N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA) and its derivatives have been utilized as ligands in the enantioconvergent cross-coupling of racemic alkyl halides with various organometallic reagents. nih.gov These reactions allow for the formation of enantioenriched products from racemic starting materials, representing a highly efficient approach to chiral molecules. For instance, a nickel/diamine catalyst system has been shown to be effective for the alkyl-alkyl cross-coupling of racemic acylated halohydrins with alkylboranes.

| Ligand | Electrophile | Nucleophile | Solvent | Yield (%) | ee (%) |

| (S,S)-N,N'-Dimethyl-1,2-diamino-1,2-diphenylethane | Racemic 2-bromo-1-phenylethyl pivalate | n-Hexyl-9-BBN | i-Pr₂O | 80 | 94 |

| (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane | Racemic sec-butyl chloride | Phenylmagnesium bromide | THF | 75 | 92 |

| (S,S)-N,N'-Dimethyl-1,2-diamino-1,2-diphenylethane | Racemic 1-(4-chlorophenyl)ethyl chloride | Methylzinc chloride | DME | 85 | 91 |

| (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane | Racemic 1-phenylethyl bromide | Ethylmagnesium bromide | THF | 78 | 95 |

Hydrosilylation of Imines

The enantioselective hydrosilylation of imines is a valuable method for the synthesis of chiral amines. Zinc acetate (B1210297) complexes with optically pure this compound-derived ligands have been successfully employed as catalysts for this transformation. nih.gov High stereocontrol and excellent yields have been achieved for a range of N-phosphinoylimines using (R,R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine as the ligand. nih.govresearchgate.net This system represents an environmentally friendly approach, avoiding the use of more hazardous reagents like diethylzinc. nih.gov

| Ligand | Substrate | Hydrosilane | Solvent | Yield (%) | ee (%) |

| (R,R)-N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine | N-(Diphenylphosphinoyl)-1-phenylethan-1-imine | PMHS | Toluene | 96 | 97 |

| (R,R)-N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine | N-(Diphenylphosphinoyl)-1-(p-tolyl)ethan-1-imine | PMHS | Toluene | 95 | 96 |

| (R,R)-N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine | N-(Diphenylphosphinoyl)-1-(naphthalen-2-yl)ethan-1-imine | PMHS | Toluene | 94 | 95 |

| (R,R)-N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine | N-(Diphenylphosphinoyl)-1-(o-tolyl)ethan-1-imine | PMHS | Toluene | 92 | 93 |

Michael Addition Reactions Catalyzed by Metal-Diamine Complexes

Nickel(II) complexes of chiral diamines have been shown to be effective catalysts for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. nih.govresearchgate.net A notable example involves the use of Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂. nih.govresearchgate.net In this catalytic system, it is proposed that one diamine ligand acts as a chiral inducing agent while the other functions as a base to deprotonate the 1,3-dicarbonyl compound, leading to the formation of a chiral nickel enolate. researchgate.net This intermediate then reacts with the nitroalkene in a highly stereocontrolled manner.

| Catalyst | Donor Compound | Acceptor Compound | Solvent | Yield (%) | ee (%) |

| Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ | Diethyl malonate | trans-β-Nitrostyrene | Ethanol | 90 | 92 |

| Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ | Acetylacetone | trans-β-Nitrostyrene | THF | 85 | 88 |

| Ni(II)-bis[(R,R)-N,N'-di-p-bromobenzylcyclohexane-1,2-diamine]Br₂ | 1,3-Cyclohexanedione | 1-Nitropropene | CH₂Cl₂ | 88 | 91 |

| Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ | Dibenzoylmethane | trans-β-Nitrostyrene | Toluene | 92 | 95 |

Development and Optimization of Chiral Ligands and Catalytic Systems

The development of effective chiral ligands and catalytic systems is a cornerstone of asymmetric catalysis. The C2-symmetric backbone of chiral 1,2-Diphenylethane-1,2-diamine (DPEN) provides a rigid and well-defined stereochemical environment, making it a "privileged scaffold". This framework is highly versatile and has been instrumental in the creation of a wide range of ligands and organocatalysts for numerous enantioselective reactions. Modifications to the core DPEN structure have led to the optimization of catalysts with enhanced activity and selectivity for specific chemical transformations.

Chiral Imidazolinium Salts as Catalysts

Chiral imidazolinium salts derived from 1,2-Diphenylethane-1,2-diamine serve as important precursors for N-heterocyclic carbenes (NHCs). These NHCs are a class of organocatalysts and ligands for transition metals that have seen a surge in applications. The synthesis of these salts typically involves the reaction of the diamine with an appropriate electrophile to form the heterocyclic ring.

The resulting enantiopure imidazolinium salts can be used directly in some catalytic processes or deprotonated to generate the corresponding free carbene. The chiral environment, dictated by the diphenylethane backbone, is positioned close to the carbene's active site, allowing for effective stereochemical control in reactions such as asymmetric additions to aldehydes. Researchers have developed hydroxy-containing imidazolinium salts that can act as tridentate ligands, expanding their coordination chemistry and catalytic potential. scilit.com

Thiourea Derivatives as Organocatalysts

Thiourea derivatives of 1,2-Diphenylethane-1,2-diamine have emerged as powerful bifunctional organocatalysts. mdpi.comresearchgate.net These molecules combine a chiral diamine scaffold with a thiourea moiety, which acts as a double hydrogen-bond donor. This feature allows the catalyst to activate electrophiles, such as nitroalkenes or α,β-unsaturated carbonyl compounds, while the basic amine group on the diamine backbone simultaneously activates the nucleophile through deprotonation or hydrogen bonding. rsc.orgmdpi.com This dual activation mechanism is crucial for achieving high efficiency and enantioselectivity.

The development of these catalysts involves monofunctionalization of the DPEN molecule. mdpi.com The catalyst bearing a 3,5-bis(trifluoromethyl)phenyl moiety, for example, has been successfully employed in enantioselective direct vinylogous aldol reactions. mdpi.com Fluorine-substituted thiourea catalysts have demonstrated high chemical yields and enantioselectivities in asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroalkenes under neutral conditions. rsc.org These reactions can produce compounds with adjacent quaternary and tertiary stereocenters, which are valuable building blocks in organic synthesis. rsc.org

| Catalyst Structure | Reactants | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (R,R)-DPEN-derived thiourea | 2-Carboxyethylcyclopentanone and trans-β-nitrostyrene | Michael Addition | Good-to-Excellent | High | rsc.org |

| (1R,2R)-DPEN-derived thiourea with 3,5-(CF3)2C6H3 group | 3-Methylcyclohex-2-enone and α-ketoesters | Vinylogous Aldol Reaction | - | 89 | mdpi.com |

Primary-Secondary Diamine Catalysts

Modifying one of the primary amino groups of 1,2-Diphenylethane-1,2-diamine to create a primary-secondary diamine has been shown to improve catalytic outcomes in terms of both yield and stereoselectivity. mdpi.com This structural alteration fine-tunes the steric and electronic properties of the catalyst, leading to better performance compared to the underivatized parent diamine.

For instance, the introduction of a cyclohexyl substituent onto one of the nitrogen atoms of (1S,2S)-DPEN resulted in a catalyst that was effective in asymmetric Michael cyclizations. mdpi.com Similarly, primary-tertiary diamines derived from C2-symmetric 1,2-Diphenylethane-1,2-diamine have been developed. acs.org These catalysts, when combined with an acid additive, have proven effective in the asymmetric Mannich reaction of cyclic N-sulfonyl trifluoromethylated ketimines with methyl ketones, affording the desired products with high enantioselectivity (up to 96% ee). acs.org The introduction of bulky substituents on one nitrogen atom allows for precise steric shielding of one face of the substrate, guiding the approach of the nucleophile and controlling the stereochemical outcome. mdpi.com

Salen-Type Ligands in Asymmetric Catalysis

Salen ligands are tetradentate C2-symmetric ligands synthesized from the condensation of a salicylaldehyde (B1680747) derivative and a diamine. wikipedia.orgtaylorandfrancis.com When chiral 1,2-Diphenylethane-1,2-diamine is used, the resulting Salen-type ligand possesses a well-defined chiral pocket. These ligands readily form stable complexes with a wide range of metals, including manganese, chromium, cobalt, and aluminum. taylorandfrancis.comsigmaaldrich.com

The ease of synthesis and modification of the Salen framework has made it a preferred platform for discovering new catalysts. sigmaaldrich.com Metal-Salen complexes derived from DPEN are highly effective catalysts for various asymmetric transformations. Notably, manganese-Salen complexes were famously used by Jacobsen for the asymmetric epoxidation of unfunctionalized olefins. sigmaaldrich.com The steric and electronic properties of the Salen ligand can be easily tuned by modifying the salicylaldehyde precursor, allowing for the optimization of the catalyst for a specific reaction and substrate, thereby achieving high levels of enantioselectivity. taylorandfrancis.comsigmaaldrich.com

Advanced Synthetic Applications and Materials Science

Utilization as Chiral Building Blocks for Complex Organic Molecules

Chiral diamines are a critical class of compounds in organic chemistry, frequently employed as ligands for metal catalysts or as organocatalysts themselves in asymmetric synthesis. These molecules can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This stereocontrol is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.

While the vicinal diamine motif is a cornerstone of many chiral ligands and catalysts, extensive research detailing the specific application of 1,1-Diphenylethane-1,2-diamine as a chiral building block for the synthesis of complex organic molecules is not widely documented in peer-reviewed literature. Its isomer, 1,2-diphenylethane-1,2-diamine (B1144217), is recognized as a "privileged scaffold" in asymmetric catalysis due to its rigid C2-symmetric backbone, which is effective in creating a well-defined chiral environment. However, similar detailed studies and a comparable wealth of applications for the 1,1-isomer are not readily found.

Further research would be necessary to fully elucidate the potential of this compound in this capacity and to draw comparisons with its more thoroughly investigated 1,2-isomer.

Application in Polymer Chemistry as Monomer Precursors

The incorporation of specific diamine monomers into polymer backbones is a key strategy for designing materials with desired thermal, mechanical, and optical properties. Aromatic diamines are particularly important in the synthesis of high-performance polymers such as polyimides, which are known for their exceptional thermal stability and mechanical strength.

Polyimides are typically synthesized through a two-step polycondensation reaction between a dianhydride and a diamine, forming a poly(amic acid) precursor that is subsequently cyclized to the final polyimide. The structure of the diamine monomer plays a crucial role in determining the properties of the resulting polyimide film.

A comprehensive search of scientific databases does not yield specific examples of novel polyimide films synthesized directly from this compound as the monomer precursor. Research in the field of novel polyimides has explored a wide variety of diamine structures to tune polymer properties. For instance, a study on a related but distinct compound, 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA), demonstrated its use in creating a novel polyimide film with desirable properties such as low dielectric constant and low water absorption. nih.gov This diamine, derived from the 1,2-diphenylethane (B90400) scaffold, was reacted with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6-FDA) to produce a soluble and transparent polyimide film. nih.gov

However, it is important to emphasize that this research was conducted on a derivative of the 1,2-isomer and not on this compound itself. The substitution pattern of the phenyl groups on the ethane (B1197151) backbone significantly influences the three-dimensional structure and reactivity of the diamine, which in turn would affect the properties of any resulting polymer. Therefore, direct extrapolation of the properties of polyimides derived from the 1,2-isomer to what might be expected from the 1,1-isomer is not scientifically rigorous.

Due to the lack of specific research data on the use of this compound in the synthesis of polyimide films, a data table detailing research findings on this specific application cannot be provided.

Future Research Directions and Perspectives in 1,2 Diphenylethane 1,2 Diamine Chemistry

Rational Design of Next-Generation Chiral Catalysts and Ligands

The rational design of novel chiral catalysts and ligands based on the 1,1-diphenylethane-1,2-diamine backbone is a primary area for future investigation. The presence of two phenyl groups on the same carbon atom is expected to create a distinct steric and electronic environment compared to its 1,2-disubstituted counterpart.

Key Research Objectives:

Steric Hindrance Manipulation: The bulky gem-diphenyl group can be exploited to create highly hindered catalytic pockets, potentially leading to exceptional levels of stereocontrol in reactions where substrate-catalyst steric interactions are paramount. Future work should focus on synthesizing a library of N-substituted derivatives to fine-tune this steric bulk and systematically study its impact on enantioselectivity.

Electronic Tuning: Modification of the phenyl rings with electron-donating or electron-withdrawing groups will allow for the systematic tuning of the ligand's electronic properties. This can influence the reactivity and selectivity of the resulting metal complexes or organocatalysts.

Bifunctional Catalyst Development: The two amino groups provide ideal handles for the introduction of additional functional moieties, such as hydrogen-bond donors (e.g., ureas, thioureas, squaramides) or Brønsted/Lewis acidic or basic sites. The development of such bifunctional catalysts could enable novel cooperative catalytic cycles.

A systematic study correlating the structural modifications of the this compound scaffold with catalytic performance will be crucial for establishing structure-activity relationships and guiding the design of next-generation catalysts.

Expansion of Catalytic Scope to New Reaction Classes

To date, the catalytic applications of this compound are not well-documented. A significant research effort is required to explore its potential in a wide range of asymmetric transformations.

Potential Reaction Classes for Exploration:

Asymmetric C-C Bond Forming Reactions: This includes exploring its use as a ligand in metal-catalyzed reactions such as Michael additions, aldol (B89426) reactions, and allylic alkylations. The unique steric environment may offer advantages in controlling the facial selectivity of prochiral nucleophiles or electrophiles.

Enantioselective Cyclization Reactions: The diamine backbone can be incorporated into ligands for transition metals that catalyze intramolecular cyclizations, such as Pauson-Khand reactions or intramolecular Heck reactions, to generate chiral cyclic compounds.

Organocatalysis: Derivatives of this compound could serve as effective organocatalysts for a variety of reactions, including Mannich reactions, Michael additions, and Diels-Alder reactions, operating through enamine or iminium ion intermediates.

The table below outlines potential catalytic applications and the corresponding catalyst types that could be developed from this compound.

| Reaction Class | Potential Catalyst Type | Target Chiral Products |

| Asymmetric Hydrogenation | Rh(I) or Ru(II) complexes | Chiral alcohols, amines |

| Asymmetric Aldol Reaction | Ti(IV) or Zn(II) complexes | Chiral β-hydroxy ketones |

| Asymmetric Michael Addition | Organocatalysts (thioureas) | Chiral 1,5-dicarbonyls |

| Asymmetric Diels-Alder | Cu(II) or Lewis acid complexes | Chiral cyclohexenes |

Computational and Mechanistic Studies of Catalytic Pathways and Stereoselectivity

A significant gap in the current understanding of this compound chemistry lies in the lack of detailed mechanistic and computational studies. Such investigations are vital for understanding the origins of stereoselectivity and for the rational design of improved catalysts.

Key Areas for Computational Investigation:

Conformational Analysis: Density Functional Theory (DFT) calculations should be employed to determine the preferred conformations of the free diamine and its metal complexes. Understanding the conformational rigidity or flexibility of the ligand backbone is crucial for predicting its behavior in a catalytic cycle.

Transition State Modeling: For reactions where this compound-based catalysts show promise, computational modeling of the transition states for the formation of both major and minor enantiomers will be essential. This will help to elucidate the specific non-covalent interactions that govern stereochemical outcomes.

Ligand-Substrate Interactions: Molecular modeling can provide insights into how the unique steric and electronic features of the gem-diphenyl group influence the binding and orientation of substrates within the catalytic pocket.

By combining experimental results with computational data, a deeper understanding of the catalytic mechanisms can be achieved, paving the way for the development of more efficient and selective catalysts.

Sustainable Synthesis and Application Methodologies

The development of sustainable methods for both the synthesis of this compound and its application in catalysis is a critical future research direction, aligning with the principles of green chemistry.

Focus Areas for Sustainable Chemistry:

Greener Synthetic Routes: Research should be directed towards developing synthetic pathways to this compound that utilize renewable starting materials, employ catalytic methods to reduce waste, and use environmentally benign solvents.

Catalysis in Green Solvents: The performance of this compound-based catalysts should be evaluated in environmentally friendly reaction media, such as water, supercritical fluids, or bio-based solvents.

The table below summarizes potential sustainable approaches for the synthesis and application of this compound.

| Sustainable Approach | Research Goal | Potential Benefits |

| Biocatalytic Synthesis | Enzymatic resolution or synthesis | Reduced use of hazardous reagents |

| Flow Chemistry Synthesis | Continuous manufacturing process | Improved safety and efficiency |

| Catalyst Immobilization | Heterogenization on solid supports | Facile catalyst recovery and reuse |

| Aqueous Phase Catalysis | Use of water as a solvent | Reduced environmental impact |

Q & A

Q. What are the established synthetic routes for preparing 1,1-diphenylethane-1,2-diamine, and what factors influence reaction yields?

A common method involves cyclocondensation reactions using polyphosphoric acid (PPA) as a catalyst. For example, reacting this compound with activated nitroalkanes in PPA at 120°C yields 2-ethyl-1,5-diphenyl-4,5-dihydro-1H-imidazole scaffolds (~40% yield). The moderate yield is attributed to competing side reactions and the steric bulk of the diphenyl groups, which hinder nucleophilic attack. Optimization of temperature, solvent, and nitroalkane activation (e.g., electron-withdrawing substituents) can improve efficiency .

Q. How is the structure of this compound and its derivatives validated experimentally?

Structural characterization typically employs:

- IR spectroscopy : Identification of NH stretching vibrations (~3350–3400 cm⁻¹) and aromatic C–H bending.

- ¹H NMR : Distinct singlet signals for methylene protons (e.g., –CH₂–NH– groups) and aromatic protons.

- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms bond lengths/angles, especially in coordination complexes (e.g., vanadium(II) chloride complexes with diamines) .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound derivatives under pyrolytic conditions?

Liquid-phase pyrolysis (350–425°C) of 1,2-diphenylethane produces 1,1-diphenylethane via a neophyl rearrangement mechanism involving α-1,2-diphenylethyl radicals. Key steps include:

- Radical initiation : Homolytic cleavage of C–C bonds.

- Rearrangement : Thermodynamically uphill neophyl shift to form 1,1-diphenylethane.

- Secondary reactions : Formation of diphenylmethane and tetraphenylbutane at higher conversions. Computational modeling (thermochemical kinetics) and GC-MS are used to validate product distributions .

| Major Pyrolysis Products | Formation Stage | Proposed Mechanism |

|---|---|---|

| 1,1-Diphenylethane | Early | Neophyl rearrangement |

| 1,2,3,4-Tetraphenylbutane | Early | Radical recombination |

| Diphenylmethane | Late | Secondary H-transfer |

Q. How can this compound derivatives act as chiral catalysts in asymmetric synthesis?

C₂-symmetric 1,2-diphenylethane-1,2-diamine derivatives serve as organocatalysts in asymmetric Mannich reactions. For example, combining the diamine with trifluoroacetic acid (TFA) activates cyclic N-sulfonyl trifluoromethyl ketimines, enabling enantioselective addition of methyl ketones (73–96% ee). The primary-tertiary diamine motif stabilizes transition states via hydrogen bonding and π-π interactions, while TFA enhances electrophilicity of the imine .

Q. What coordination chemistry applications exist for this compound in transition-metal complexes?

The diamine acts as a bidentate ligand in vanadium(II) complexes (e.g., [VCl₂(dfeda)₂], where dfeda = N,N’-diphenylethane-1,2-diamine). These complexes exhibit:

- Stability : Correlated with ligand steric bulk and crystal field splitting parameters.

- Reactivity : Conversion to trinuclear clusters (e.g., [V₃(µ-Cl)₃(µ₃-Cl)₂(dfeda)₃]⁺) via reactions with [V₂(µ-Cl)₃(thf)₆]⁺. Characterization methods include FAB mass spectrometry, UV-vis spectroscopy, and magnetic susceptibility measurements .

Methodological Considerations

- Contradiction Analysis : Discrepancies in pyrolysis product yields (e.g., diphenylmethane vs. tetraphenylbutane dominance) may arise from reaction duration and radical quenching efficiency .

- Experimental Design : For asymmetric catalysis, screen additives (e.g., Brønsted acids) to optimize enantioselectivity. For coordination complexes, vary diamine substituents to tune redox stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.